molecular formula C10H13ClN2S B4717896 1-(3-Chlorophenyl)-3-propylthiourea

1-(3-Chlorophenyl)-3-propylthiourea

Cat. No.: B4717896
M. Wt: 228.74 g/mol
InChI Key: LSCNBKBDGIQFNX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-propylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a propyl group attached to the thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-propylthiourea typically involves the reaction of 3-chloroaniline with propyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-chloroaniline and propyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, at a temperature range of 50-70°C.

    Procedure: 3-chloroaniline is dissolved in the solvent, and propyl isothiocyanate is added dropwise with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chlorophenyl)-3-propylthiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-propylthiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-propylthiourea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but has a piperazine moiety instead of a thiourea group. It is known for its psychoactive properties and is used in medicinal chemistry.

    1-(3-Chlorophenyl)-2-thiourea: This compound has a similar structure but lacks the propyl group. It is studied for its antimicrobial and antifungal activities.

    1-(3-Chlorophenyl)-3-methylthiourea: This compound has a methyl group instead of a propyl group. It is investigated for its potential as an enzyme inhibitor and its role in various biological processes.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNBKBDGIQFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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